(R)-1-Cbz-2,4-dimethylpiperazine
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl 2,4-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-12-10-15(2)8-9-16(12)14(17)18-11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
DUWACZABYIANHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from chiral or racemic 2,4-dimethylpiperazine or related intermediates.
- Introduction of the carbobenzyloxy (Cbz) protecting group on the nitrogen at position 1.
- Desymmetrization or resolution steps to obtain the (R)-enantiomer with high enantiomeric excess.
- Purification by chromatographic methods.
Desymmetrization of trans-2,5-Dimethylpiperazine
One reported approach involves the catalytic desymmetrization of trans-2,5-dimethylpiperazine under chiral catalyst control to yield enantiomerically enriched piperazine derivatives. The procedure uses a formylating agent to selectively modify one nitrogen, followed by chromatographic purification to isolate the desired disubstituted piperazine with high enantiomeric excess (ee). The enantiomeric excess is confirmed by chiral HPLC analysis (e.g., Chiralcel OD column) with characteristic retention times indicating the (R)-enantiomer.
| Step | Details |
|---|---|
| Starting material | trans-2,5-dimethylpiperazine |
| Catalyst | Chiral DMAP analogues |
| Formylating agent | Specific reagent (e.g., agent 22) |
| Solvent | Appropriate solvent (not specified) |
| Reaction time | 72 hours |
| Workup | Sodium hydrogen carbonate addition |
| Purification | Flash chromatography (petrol–EtOAc gradient) |
| Enantiomeric excess analysis | Chiral HPLC at 225 nm |
Direct Cbz Protection of (R)-2,4-Dimethylpiperazine
Another common method is the direct protection of the (R)-2,4-dimethylpiperazine nitrogen with the carbobenzyloxy group. This can be achieved by reacting the free amine with benzyl chloroformate (Cbz-Cl) under basic conditions, typically in an organic solvent like dichloromethane or DMF, using a base such as potassium carbonate.
Representative conditions and yields:
| Parameter | Details |
|---|---|
| Starting material | (R)-2,4-dimethylpiperazine |
| Protecting agent | Benzyl chloroformate (Cbz-Cl) |
| Base | Potassium carbonate (K2CO3) |
| Solvent | N,N-Dimethylformamide (DMF) or dichloromethane (DCM) |
| Temperature | Room temperature to 60°C |
| Reaction time | 16–48 hours |
| Yield | 37% to 49% |
| Purification | Silica gel column chromatography (MeOH/DCM gradient) |
For example, a reaction using potassium carbonate in DMF at 60°C for 48 hours gave a 49% yield of the Cbz-protected product.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the reaction of (R)-2-methylpiperazine with chlorinated heterocycles or protecting agents, enhancing reaction rates and sometimes yields. For example, a microwave-assisted reaction at 120°C for 3.25 hours followed by further heating at 180°C for 30 minutes yielded Cbz-protected piperazine derivatives in moderate yields (~37%).
Alternative Synthetic Routes Involving Intermediate Building Blocks
In some synthetic schemes, this compound serves as an intermediate building block that is further functionalized. For example, it can be synthesized via:
- Conversion of Boc-protected piperidine derivatives to bromides.
- Nucleophilic substitution with substituted piperazines.
- Removal of Boc protecting groups under acidic conditions (e.g., HCl in dioxane).
- Subsequent Cbz protection.
These steps are used to prepare aminomethyl-4-piperidine building blocks that are incorporated into larger heterocyclic scaffolds.
Data Table Summarizing Preparation Conditions and Yields
Scientific Research Applications
Benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and as a building block for various polymers.
Mechanism of Action
The mechanism of action of benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse chemical and biological properties depending on substituents, protecting groups, and stereochemistry. Below is a systematic comparison of (R)-1-Cbz-2,4-dimethylpiperazine with structurally related compounds:
Structural and Functional Group Variations
Key Comparative Insights
- Protecting Group Utility: The Cbz group in this compound provides stability under basic conditions and selective removal via hydrogenolysis. In contrast, (R)-1-Boc-4-Cbz-2-methylpiperazine incorporates both Boc (acid-labile) and Cbz groups, enabling sequential deprotection for complex syntheses .
Stereochemical Impact :
The R-configuration at the 2-position distinguishes it from its S-enantiomer, which may exhibit divergent reactivity or biological activity. For example, enantiopure piperazines are critical in drug candidates targeting chiral receptors .- Substituent Effects on Toxicity: 1-Nitroso-3,5-dimethylpiperazine derivatives demonstrate that nitroso substituents confer carcinogenicity, inducing thymic lymphomas in rats at high rates . This contrasts with the non-carcinogenic profile of this compound, underscoring the importance of functional group selection in drug safety.
Aryl-Substituted Analogs :
Benzylpiperazine and its derivatives (e.g., 1-(3-chlorophenyl)piperazine) exhibit psychoactive properties due to aryl group interactions with neurotransmitter receptors . The Cbz-protected analog lacks such activity, highlighting its role as a synthetic intermediate rather than an end-use drug.Synthetic Flexibility : Diazonium coupling reactions with 1-ethylpiperazine (as in 1-ethyl-4-[2-aryl-diazenyl]piperazine) yield triazenes with applications in materials science, whereas this compound is tailored for heterocyclic ring formation .
Biological Activity
(R)-1-Cbz-2,4-dimethylpiperazine is a chiral compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a carbobenzyloxy (Cbz) group attached to a piperazine ring that has two methyl substituents at the 2 and 4 positions. Its molecular formula is with a molecular weight of approximately 218.29 g/mol . The piperazine structure is known for its versatility in drug design due to its ability to interact with various biological targets.
The mechanism of action for this compound involves the cleavage of the Cbz group under physiological conditions, releasing the active piperazine moiety. This moiety can interact with specific enzymes or receptors, potentially modulating their activity. The presence of the isopropyl group may enhance binding affinity and selectivity towards these targets .
1. Antidepressant Activity
Some derivatives of this compound have shown potential as antidepressants due to their interaction with neurotransmitter systems such as serotonin and norepinephrine. Research indicates that these compounds may help in alleviating symptoms of depression by modulating these neurotransmitter pathways .
2. Antimicrobial Activity
Piperazine derivatives, including this compound, have exhibited inhibitory effects against various bacteria and fungi. This antimicrobial activity makes them candidates for further investigation in treating infectious diseases .
3. Central Nervous System Activity
The compound has been studied for its effects on the central nervous system (CNS). Its piperazine structure is often associated with compounds that can act as anxiolytics or antipsychotics, suggesting potential applications in managing CNS disorders .
Case Studies
Several studies have highlighted the biological relevance of piperazine derivatives:
- Study on Antidepressant Effects : A study demonstrated that certain derivatives of this compound had significant antidepressant-like effects in animal models, suggesting their potential utility in clinical settings .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of piperazine derivatives found that they were effective against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics .
Data Summary
The following table summarizes key biological activities associated with this compound and its derivatives:
Chemical Reactions Analysis
Alkylation and Arylation Reactions
(R)-1-Cbz-2,4-dimethylpiperazine undergoes nucleophilic substitution reactions, particularly with aryl halides and heteroaryl electrophiles. The Cbz group enhances electron density at the non-methylated nitrogen, directing reactivity.
Example: Coupling with 4-Bromothiazole
A fused reaction at 100°C with 4-bromothiazole ([34259-99-9]) in the presence of (R)-2-methylpiperazine (as a precursor) yielded (R)-4-(3-methylpiperazine-1-yl)thiazol. Despite harsh conditions (20h at 100°C), the yield was low (9%) due to steric hindrance from the Cbz and methyl groups .
| Substrate | Product | Conditions | Yield | Citation |
|---|---|---|---|---|
| 4-Bromothiazole | (R)-4-(3-methylpiperazine-1-yl)thiazol | 100°C, 20h, no solvent | 9% |
Nucleophilic Aromatic Substitution (SNAr)
The compound participates in SNAr reactions with activated heterocycles. For instance, coupling with 6-chloro-2-methyl-3-nitropyridine ([22280-60-0]) in DMF and K₂CO₃ at room temperature produced a nitro-substituted pyridine-piperazine hybrid .
| Substrate | Product | Conditions | Yield | Citation |
|---|---|---|---|---|
| 6-Chloro-2-methyl-3-nitropyridine | (R)-2-Methyl-4-(6-methyl-5-nitro-pyridin-2-yl)-piperazine | DMF, K₂CO₃, RT, 16h | Not specified |
Key Insight : The Cbz group remained intact under mild basic conditions, confirming its stability in SNAr reactions .
Microwave-Assisted Cross-Coupling
Microwave irradiation enhances reaction efficiency with electron-deficient pyridazines. For example, reacting this compound with 3,6-dichloro-4,5-dimethylpyridazine ([34584-69-5]) in DMF at 120°C for 3.25h yielded a bis-alkylated product with 37% yield after purification .
| Substrate | Product | Conditions | Yield | Citation |
|---|---|---|---|---|
| 3,6-Dichloro-4,5-dimethylpyridazine | Bis-alkylated piperazine-pyridazine | Microwave, 120°C, DMF, K₂CO₃ | 37% |
Catalytic Asymmetric Modifications
Chiral DMAP catalysts enable enantioselective desymmetrization. In a model study, 2,5-trans-dimethylpiperazine (structurally analogous) underwent methoxycarbonylation with 70% enantiomeric excess (ee) using Spivey’s catalyst (S)-17 .
| Catalyst | Reaction Type | ee | Yield | Citation |
|---|---|---|---|---|
| (S)-17 (Spivey) | Methoxycarbonylation | 70% | 25% |
Note : The Cbz group’s steric bulk may reduce catalytic efficiency compared to unprotected piperazines .
Stability and Protecting Group Strategy
The Cbz group is stable under basic and microwave conditions but cleaved via hydrogenolysis. For example, catalytic hydrogenation of this compound derivatives removes the Cbz group, yielding secondary amines for further functionalization .
Q & A
Basic Research Question
- NMR Spectroscopy :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar piperazines in .
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare with experimental IR/Raman spectra .
Advanced Tip : Use circular dichroism (CD) to monitor chiral stability under physiological conditions .
How can reaction conditions be optimized to minimize racemization during this compound synthesis?
Advanced Research Question
Racemization risks occur during alkylation or deprotection steps. Mitigation strategies include:
- Low-temperature alkylation : Perform methylations at −20°C to reduce thermal agitation-induced racemization .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture, as shown in for analogous compounds .
- In situ monitoring : Use inline FTIR or Raman spectroscopy to detect chiral intermediates and adjust conditions dynamically .
Advanced Research Question
- Cbz group removal : Deprotection to yield the free amine often enhances antimicrobial activity but reduces solubility. Balance via prodrug strategies .
- Methyl substitution : 2,4-Dimethyl groups increase lipophilicity, improving membrane penetration. highlights similar trends in α-hydroxyphosphonates with piperazine moieties .
- Chirality : The (R)-enantiomer shows 3–5× higher activity against Gram-positive bacteria compared to the (S)-form in analogs (see ) .
Methodological Insight : Use logP calculations (e.g., XLogP3) to correlate hydrophobicity with MIC (minimum inhibitory concentration) values.
How can computational modeling guide the design of this compound derivatives with improved pharmacokinetics?
Advanced Research Question
- ADME Prediction : Tools like SwissADME predict blood-brain barrier permeability (e.g., Cbz derivatives often have low CNS penetration due to high molecular weight) .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes to optimize metabolic stability .
- QSAR Models : Train machine learning models on datasets from and to predict bioactivity against specific targets (e.g., dopamine receptors) .
Case Study : A QSAR model for piperazine-based antifungals achieved R² = 0.89 by incorporating steric parameters (e.g., molar refractivity) and electronic descriptors (HOMO-LUMO gaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
